1-(5-methyl-1H-pyrazol-3-yl)piperazine
Overview
Description
“1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The compound can be prepared by using 3-oxy-dithiomethyl butyrate, piperazine and phenylhydrazine as starting materials through nucleophilic substitution and cyclization under acid catalysis .Molecular Structure Analysis
The molecular formula of “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” is C14H18N4 .Physical And Chemical Properties Analysis
The compound has a melting point of 107-108°C, a boiling point of 429°C, and a density of 1.19. It is slightly soluble in DMSO and methanol .Scientific Research Applications
Piperazine Derivatives in Drug Discovery
Piperazine, a six-membered nitrogen-containing heterocycle, is a fundamental scaffold in the rational design of drugs. Its presence is notable in a multitude of drugs across various therapeutic categories, including antipsychotics, antihistamines, antidepressants, anticancer agents, antivirals, and anti-inflammatories. The adaptability of the piperazine nucleus allows for slight modifications in its substitution pattern, leading to significant differences in the medicinal potential of the resultant molecules. This versatility underscores the importance of piperazine derivatives in drug discovery, offering a flexible building block for the development of new pharmacophores with potential applications across a wide range of diseases (Rathi et al., 2016).
Piperazine-Based Compounds in Medicinal Chemistry
Piperazine and its analogues exhibit a wide spectrum of biological activities, making them essential components of numerous marketed drugs. They have been particularly impactful in the development of compounds with anti-mycobacterial properties against Mycobacterium tuberculosis, including strains resistant to conventional treatments. The structural versatility of piperazine serves as a foundation for the rational design of potent anti-TB molecules, demonstrating the scaffold's critical role in addressing global health challenges such as tuberculosis (Girase et al., 2020).
Synthetic and Pharmacological Perspectives
The synthetic and pharmacological exploration of piperazine derivatives continues to be a vibrant area of research, with ongoing studies aimed at understanding their mechanisms of action, optimizing their pharmacokinetic profiles, and expanding their therapeutic applications. Piperazine's ability to form part of various pharmacophores allows for the design of molecules targeting a broad range of biological pathways, further illustrating the compound's invaluable contribution to modern medicinal chemistry (Mohammed et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-7-6-8(11-10-7)12-4-2-9-3-5-12/h6,9H,2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWCPBOFWYJTNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methyl-1H-pyrazol-3-yl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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